3-(bromomethyl)-1,5-dimethyl-1H-pyrazole
Description
3-(Bromomethyl)-1,5-dimethyl-1H-pyrazole (CAS: 5744-80-9) is a brominated pyrazole derivative with the molecular formula C₅H₇BrN₂ and a molecular weight of 175.03 g/mol. It features a pyrazole ring substituted with a bromomethyl group at position 3 and methyl groups at positions 1 and 3. Key physicochemical properties include a boiling point of 212°C, density of 1.58 g/cm³, and a flash point of 82°C . This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals and agrochemicals due to its reactive bromomethyl group, which facilitates alkylation or cross-coupling reactions.
Properties
Molecular Formula |
C6H9BrN2 |
|---|---|
Molecular Weight |
189.05 g/mol |
IUPAC Name |
3-(bromomethyl)-1,5-dimethylpyrazole |
InChI |
InChI=1S/C6H9BrN2/c1-5-3-6(4-7)8-9(5)2/h3H,4H2,1-2H3 |
InChI Key |
XZOWRYJIMVYWIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
- Structural Optimization : Substitution at position 3 of the pyrazole ring (e.g., bromomethyl vs. carboxamide) significantly alters solubility and bioavailability. For instance, carboxamide derivatives exhibit improved aqueous solubility compared to brominated analogs .
- Biological Screening : Pyrazole-3-amines with sulfonyl groups (e.g., 4k, C₃₄H₃₆N₄O₄S) show potent COX-2 inhibition (IC₅₀ = 0.8 nM), outperforming brominated derivatives in anti-inflammatory assays .
- Computational Modeling : Molecular docking studies suggest that bromomethyl groups enhance hydrophobic interactions with enzyme active sites, while bulkier substituents (e.g., CF₃) improve binding affinity but reduce cell permeability .
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